molecular formula C17H25ClFN B13759018 cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride CAS No. 62373-86-8

cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride

Cat. No.: B13759018
CAS No.: 62373-86-8
M. Wt: 297.8 g/mol
InChI Key: UMLCCPKKAFXBBH-IIXQMZGWSA-N
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Description

cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic octane framework with a fluorophenyl group and a dimethylaminomethyl substituent, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Octane Core: This step involves the cyclization of appropriate precursors to form the bicyclo(2.2.2)octane framework.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Dimethylaminomethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine and formaldehyde in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the dimethylaminomethyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(p-Chlorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
  • cis-3-(p-Bromophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
  • cis-3-(p-Methylphenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride

Uniqueness

The presence of the fluorophenyl group in cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

CAS No.

62373-86-8

Molecular Formula

C17H25ClFN

Molecular Weight

297.8 g/mol

IUPAC Name

[(2R,3S)-3-(4-fluorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24FN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1

InChI Key

UMLCCPKKAFXBBH-IIXQMZGWSA-N

Isomeric SMILES

C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)F.[Cl-]

Canonical SMILES

C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-]

Origin of Product

United States

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